![molecular formula C9H15NS B2395509 Propyl[2-(thiophen-2-yl)ethyl]amine CAS No. 847544-96-1](/img/structure/B2395509.png)
Propyl[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
Propyl[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H15NS . It has a molecular weight of 169.29 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Propyl[2-(thiophen-2-yl)ethyl]amine is 1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 . The exact mass is 169.092514 .Physical And Chemical Properties Analysis
Propyl[2-(thiophen-2-yl)ethyl]amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 241.7±15.0 °C at 760 mmHg .Scientific Research Applications
- Thiophene derivatives often exhibit significant pharmacological activities. Researchers have explored their potential as antitumor agents, anti-inflammatory compounds, and antimicrobial agents . Propyl[2-(thiophen-2-yl)ethyl]amine could be investigated for similar properties.
- Thiophene-based materials find applications in organic electronics, such as organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The incorporation of this compound into conjugated polymers or small molecules could enhance material properties .
- Thiophene derivatives can serve as ligands in coordination complexes. Researchers have explored their use in metal-organic frameworks (MOFs) and coordination polymers. Propyl[2-(thiophen-2-yl)ethyl]amine might participate in such coordination chemistry studies .
- Thiophenes are valuable intermediates in organic synthesis. They can be functionalized further to create diverse compounds. Propyl[2-(thiophen-2-yl)ethyl]amine could serve as a building block for more complex molecules .
- Innovative approaches involve cyclization of functionalized alkynes to synthesize substituted thiophenes. Propyl[2-(thiophen-2-yl)ethyl]amine, as an alkyne substrate, could participate in regioselective cyclization reactions, allowing efficient access to thiophene derivatives .
- Recent research has demonstrated the feasibility of reactions involving polyether amine catalysts. These reactions are scalable and offer high catalyst recovery. Investigating the use of Propyl[2-(thiophen-2-yl)ethyl]amine in such systems could be valuable .
Pharmacology and Medicinal Chemistry
Material Science
Coordination Chemistry
Organic Synthesis Intermediates
Catalysis and Cyclization Reactions
Scalable Synthesis and Catalyst Recovery
Safety And Hazards
properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKMLGLDHXXFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl[2-(thiophen-2-yl)ethyl]amine | |
CAS RN |
847544-96-1 |
Source
|
Record name | N-Propyl-2-thiopheneethanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY62D883TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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